Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester
CAS No.:
Cat. No.: VC18001473
Molecular Formula: C19H29NO5
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29NO5 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | diethyl 2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioate |
| Standard InChI | InChI=1S/C19H29NO5/c1-6-24-17(21)19(11-12-20(3)4,18(22)25-7-2)14-15-9-8-10-16(13-15)23-5/h8-10,13H,6-7,11-12,14H2,1-5H3 |
| Standard InChI Key | YHYBYANOURCVTF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCN(C)C)(CC1=CC(=CC=C1)OC)C(=O)OCC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a central propanedioic acid core esterified with two ethyl groups. At the α-position of the malonate backbone, it bears two distinct substituents:
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A 2-(dimethylamino)ethyl group: This moiety introduces basicity and potential hydrogen-bonding capabilities due to the tertiary amine.
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A (3-methoxyphenyl)methyl group: The aromatic ring with a methoxy substituent enhances lipophilicity and may participate in π-π interactions .
The IUPAC name, diethyl 2-[2-(dimethylamino)ethyl]-2-[(3-methoxyphenyl)methyl]propanedioate, reflects this arrangement. Its SMILES notation, CCOC(=O)C(CCN(C)C)(CC1=CC(=CC=C1)OC)C(=O)OCC, provides a machine-readable representation of the structure.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉NO₅ |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 173070-26-3 |
| Solubility | Likely soluble in organic solvents (e.g., toluene, dichloromethane) |
| Boiling Point | Not reported; estimated >250°C |
Spectroscopic Characterization
While detailed spectroscopic data (e.g., NMR, IR) is unavailable in public domains, the compound’s structural analogs suggest characteristic peaks:
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¹H NMR: Signals for ethyl ester protons (~1.2–1.4 ppm for CH₃, ~4.1–4.3 ppm for CH₂), aromatic protons (6.5–7.3 ppm), and dimethylaminoethyl protons (2.2–2.5 ppm for N(CH₃)₂, 2.6–3.0 ppm for CH₂N) .
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IR: Strong ester C=O stretches (~1740 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹).
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with diethyl malonate. A plausible pathway includes:
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Alkylation: Diethyl malonate undergoes double alkylation with 2-(dimethylamino)ethyl chloride and 3-methoxybenzyl bromide under basic conditions (e.g., sodium methoxide) .
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Purification: Column chromatography or recrystallization isolates the product from byproducts .
Notably, a patent (CN105481721B) describes a related method for synthesizing dicyano ethyl propanoates using diethyl malonate and hydroxyacetonitrile, highlighting the utility of malonate esters in complex syntheses .
Table 2: Comparison with Similar Malonate Esters
| Compound | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| Diethyl ethylisopentylmalonate | C₁₄H₂₆O₄ | Ethyl, isoamyl | Plasticizers, flavorants |
| Diethyl [2-(dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioate | C₁₉H₂₉NO₅ | Dimethylaminoethyl, 3-methoxybenzyl | Pharmaceutical intermediates |
Challenges in Synthesis
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Steric hindrance: Bulky substituents at the α-position complicate alkylation steps, requiring optimized reaction conditions.
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Purification: Polar byproducts necessitate advanced chromatographic techniques .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound is critical in producing 6-Hydroxy-N-demethyldimethidene, a metabolite of dimethindene. The metabolite’s pharmacological activity (e.g., antihistaminic effects) underscores the compound’s value in drug development .
Medicinal Chemistry Prospects
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Target modification: The dimethylaminoethyl group could enhance blood-brain barrier penetration, suggesting potential CNS drug applications.
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Structure-activity relationship (SAR) studies: Modifying the methoxyphenyl group may optimize binding to histamine receptors.
Biological and Pharmacological Insights
In Vitro and In Vivo Studies
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Enzyme inhibition: Interaction with cytochrome P450 enzymes .
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Receptor binding: Affinity for G-protein-coupled receptors (GPCRs).
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| Toronto Research Chemicals | >95% | 2.5g | $200–$500 |
| Dove Research & Analytics | Research-grade | Custom | Inquiry-based |
Future Research Directions
Mechanistic Studies
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Elucidating metabolic pathways in hepatic microsomes.
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Assessing interactions with plasma proteins.
Derivative Development
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Synthesizing fluorinated or deuterated analogs for tracer studies.
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Exploring enantioselective synthesis for chiral drug candidates.
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